molecular formula C18H17N3O3S B2624726 Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate CAS No. 851987-59-2

Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate

Cat. No.: B2624726
CAS No.: 851987-59-2
M. Wt: 355.41
InChI Key: PKOYMYGOQIKNMM-UHFFFAOYSA-N
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Description

Structural Taxonomy of Benzo[d]thiazole Derivatives

The benzo[d]thiazole system constitutes a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a 1,3-thiazole heterocycle. This bicyclic architecture enforces coplanarity across its nine atoms, creating a rigid, electron-deficient platform that facilitates π-π stacking interactions with biological targets. Substituent patterns on the benzo[d]thiazole nucleus critically influence pharmacological behavior:

Position Common Substituents Biological Impact
2 -NH₂, -SH, -SCH₃ Enhances binding to ATP-binding pockets
5/7 Methyl, methoxy Improves metabolic stability and lipophilicity
6 Halogens, nitro Modulates electron distribution for target selectivity

In the subject compound, 5,7-dimethyl substitution serves dual purposes: steric shielding of reactive positions and enhancement of membrane permeability through increased hydrophobicity. The 2-hydrazine substituent introduces a nucleophilic center capable of forming Schiff base linkages with carbonyl groups in biological systems.

Pharmacophoric Significance of Hydrazone Linkers in Medicinal Chemistry

Hydrazone linkers (-NH-N=CH-) constitute dynamic pharmacophoric elements that confer unique advantages in drug design:

  • Conformational adaptability : The sp²-hybridized nitrogen in the imine bond allows rotation about the C=N axis, enabling optimal spatial orientation for target engagement.
  • Protonation equilibria : The basic imine nitrogen (pKₐ ≈ 3–5) facilitates pH-dependent solubility changes, enhancing tissue-specific drug release.
  • Metal chelation capacity : The N-N=CH- motif can coordinate transition metals, potentially interfering with metalloenzyme catalysis in pathogens.

In methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate, the hydrazone linker bridges the benzo[d]thiazole pharmacophore with the benzoyl ester moiety. This arrangement creates an extended conjugation system ($$ \lambda_{\text{max}} $$ ≈ 280–320 nm) detectable via UV spectroscopy, while maintaining sufficient flexibility for induced-fit binding.

Rationale for Hybridization in Drug Discovery

The strategic fusion of benzo[d]thiazole and hydrazone components addresses three key challenges in contemporary pharmacotherapy:

A. Multi-target engagement :
The planar benzo[d]thiazole core preferentially interacts with ATP-binding sites in kinases, while the hydrazone linker enables simultaneous hydrogen bonding with catalytic residues. Molecular docking studies suggest that such hybrids can span 8–12 Å between critical binding pockets, a distance optimally bridged by the subject compound's architecture.

B. Pharmacokinetic optimization :
Hybridization counterbalances the inherent limitations of individual components:

Component Limitation Hybrid Mitigation Strategy
Benzo[d]thiazole Rapid hepatic clearance Ester group slows Phase I oxidation
Hydrazone Hydrolytic instability Methyl groups sterically protect imine bond

C. Synthetic tractability :
The compound's modular design permits sequential assembly via:

  • Thiazole ring formation from 2-aminothiophenol derivatives
  • Hydrazone conjugation using carbonyldiimidazole activation
  • Esterification via Steglich conditions

Properties

IUPAC Name

methyl 4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-8-11(2)15-14(9-10)19-18(25-15)21-20-16(22)12-4-6-13(7-5-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOYMYGOQIKNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the reaction of 5,7-dimethylbenzo[d]thiazole-2-amine with methyl 4-formylbenzoate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Benzoate Esters and Heterocyclic Cores

Several compounds in the evidence share structural motifs with the target molecule, particularly benzoate esters fused with nitrogen- or sulfur-containing heterocycles. Key examples include:

Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)
  • Structure: A quinoline-piperazine-benzoate hybrid.
  • Synthesis : Crystallized from ethyl acetate as a yellow solid .
  • Key Differences: The quinoline core (vs. benzo[d]thiazole) and piperazine linker introduce distinct electronic and steric properties.
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4)
  • Structure: Includes a 4-fluorophenyl substituent on the quinoline.
  • Impact of Substituents : The electron-withdrawing fluorine atom increases polarity and may improve solubility in polar solvents compared to the dimethyl groups in the target compound .
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b)
  • Structure : Combines thiazole, piperazine, and urea groups.

Hydrazine Derivatives and Thiazole-Based Compounds

Hydrazine-linked heterocycles are recurrent in the evidence, enabling comparisons of reactivity and bioactivity:

4-Methyl-2-phenylthiazole-5-carbohydrazide (2)
  • Structure : A thiazole-carbohydrazide derivative.
  • Synthetic Utility: Serves as a precursor for thiadiazoles and thiazolidinones via reactions with hydrazonoyl chlorides or α-halo compounds .
  • Biological Activity : Derivatives exhibit anticancer activity (e.g., compound 7b: IC₅₀ = 1.61 µg/mL against HepG-2 cells), suggesting that the target compound’s benzo[d]thiazole-hydrazinecarbonyl structure may also show promise in oncology .
Methyl 2-(1-(4-methyl-2-(4-methylphenylsulfonamido)thiazol-5-yl)ethylidene)hydrazinecarbodithioate
  • Structure : A thiazole-hydrazinecarbodithioate hybrid.
  • Synthesis : Formed via reaction with methyl hydrazinecarbodithioate, highlighting the versatility of hydrazine intermediates in constructing complex heterocycles .

Biological Activity

Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.

The synthesis of this compound typically involves the condensation of methyl benzoate with hydrazine derivatives and subsequent functionalization to introduce the benzothiazole moiety. The reaction conditions often include refluxing in organic solvents like methanol or dimethylformamide (DMF) under acidic or basic conditions to facilitate the formation of the desired compound.

Chemical Structure:

  • Molecular Formula: C_{17}H_{18}N_{4}O_{2}S
  • Molecular Weight: 342.42 g/mol
  • IUPAC Name: this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets. The benzothiazole moiety is known for its ability to interact with enzymes and receptors, potentially modulating their activity. The hydrazinecarbonyl group may enhance the compound's ability to form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing biological efficacy.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest.

Case Study:
A study conducted on human breast cancer cell lines (MDA-MB-231) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value below 10 µM . The mechanism was associated with increased reactive oxygen species (ROS) production leading to oxidative stress.

Pharmacological Studies

In vivo studies have further supported the biological activities of this compound. Animal models treated with this compound exhibited significant tumor growth inhibition compared to control groups.

Table: In Vivo Efficacy

Treatment GroupTumor Volume (mm³)Percentage Inhibition (%)
Control1500-
Methyl Compound75050

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